molecular formula C16H20ClN5O B2694895 4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(propan-2-yl)pyrimidine CAS No. 2415600-46-1

4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(propan-2-yl)pyrimidine

Cat. No.: B2694895
CAS No.: 2415600-46-1
M. Wt: 333.82
InChI Key: PMBLDJRLBHSNQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(propan-2-yl)pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with a chloropyrimidinyl group and a piperidinyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(propan-2-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where 5-chloropyrimidine is reacted with piperidine under controlled conditions to form the intermediate compound. This intermediate is then further reacted with isopropyl-substituted pyrimidine to yield the final product. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(propan-2-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of functionalized pyrimidines .

Scientific Research Applications

4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(propan-2-yl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(propan-2-yl)pyrimidine involves its interaction with specific molecular targets. For instance, as a GPR119 agonist, it stimulates glucose-dependent insulin release by acting on pancreatic β-cells and promoting the secretion of incretin hormones like GLP-1 in the gastrointestinal tract. This dual mechanism makes it a promising candidate for the treatment of type 2 diabetes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(propan-2-yl)pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical properties and biological activities. Its ability to act as a GPR119 agonist with dual mechanisms of action is particularly noteworthy .

Properties

IUPAC Name

4-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-propan-2-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN5O/c1-11(2)15-18-6-3-14(21-15)22-7-4-13(5-8-22)23-16-19-9-12(17)10-20-16/h3,6,9-11,13H,4-5,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBLDJRLBHSNQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CC(=N1)N2CCC(CC2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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